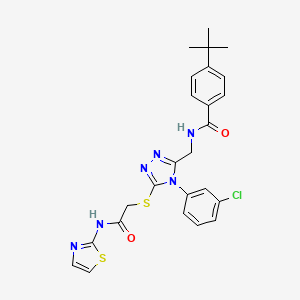

1-(2-Iodophenyl)cyclopropan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

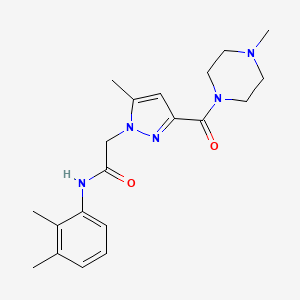

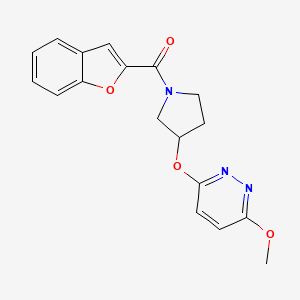

1-(2-Iodophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 1892723-47-5 . It has a molecular weight of 295.55 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 1-(2-Iodophenyl)cyclopropan-1-amine hydrochloride is1S/C9H10IN.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-9;/h1-4H,5-6,11H2;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

1-(2-Iodophenyl)cyclopropan-1-amine hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Aplicaciones Científicas De Investigación

Construction of Substituted 2-Aminophenols

One application involves the construction of substituted 2-aminophenols through a one-pot, three-component reaction. This process utilizes alkyl 1-chlorocyclopropanecarboxylate, alkyne diester, and amine, proceeding via a formal [3 + 3] cycloaddition between an enamine and a cyclopropene intermediate formed in situ. The resulting substituted 2-aminophenols are valuable for further transformation into phenoxazines and benzoxazole derivatives (Yang et al., 2018).

Aminosulfonation of Hydrocarbons

Another study presents the iodine-catalyzed aminosulfonation of hydrocarbons by imidoiodinanes under mild conditions, marking the first examples of 1,2-functionalization of unactivated C-H bonds using imido-iodinanes as aminating agents. This process demonstrates the versatility of cyclopropane derivatives in facilitating novel bond formations (Lamar & Nicholas, 2010).

Photochemical Production of 1-Aminonorbornanes

Research into the photochemical conversion of aminocyclopropanes into 1-aminonorbornanes via formal [3+2] cycloadditions has shown promise for drug discovery. This methodology provides access to a diverse array of substitution patterns on a saturated carbocyclic framework, offering a potential bioisosteric role for 1-aminonorbornanes (Staveness et al., 2019).

Ring-opening Dichlorination

Donor-acceptor cyclopropanes have been reacted with iodobenzene dichloride to afford ring-opened products with chlorine atoms. This method expands the toolkit for synthesizing functionally diverse cyclopropane derivatives (Garve et al., 2014).

Synthesis of Cyclopropyl Amines and Cyclopropanols

A reaction of enamines with diethyl aluminum and diiodomethane demonstrates an efficient method for forming cyclopropyl amines. This approach underscores the utility of aluminum carbenoids in cyclopropane chemistry, offering advantages over traditional cyclopropanation reagents (Kadikova et al., 2015).

Enantioselective Synthesis

Enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes highlights the strategic importance of cyclopropane derivatives in accessing biologically relevant structures with high stereocontrol (Feng et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Propiedades

IUPAC Name |

1-(2-iodophenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-9;/h1-4H,5-6,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAQXIPLRVAIHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2I)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Iodophenyl)cyclopropan-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

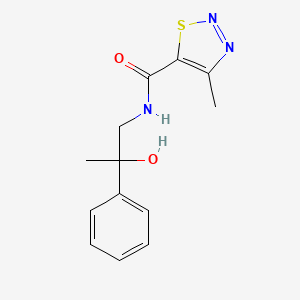

![3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride](/img/structure/B2606274.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2606282.png)

![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2606288.png)